Isopimaric acid

Descripción general

Descripción

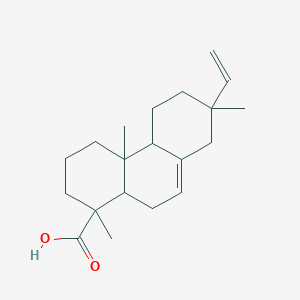

El ácido isopimárico es un ácido diterpénico tricíclico de resina que se encuentra principalmente en los árboles coníferos. Es conocido por sus actividades biológicas, incluyendo actuar como un abridor de canales de potasio activados por calcio de gran conductancia . El compuesto tiene una fórmula química de C20H30O2 y una masa molar de 302,45 g/mol .

Métodos De Preparación

El ácido isopimárico se puede sintetizar mediante diversos métodos. Un método común implica la separación del ácido isopimárico de la colofonia utilizando precipitación de isobutanolamina . Este proceso simplifica los pasos de operación y aumenta el rendimiento del ácido isopimárico. Otro método implica la oxidación de isopimarol, un precursor, para producir ácido isopimárico .

Análisis De Reacciones Químicas

El ácido isopimárico experimenta varios tipos de reacciones químicas:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el ácido p-toluensulfónico y agentes reductores como el magnesio en metanol . Los principales productos formados a partir de estas reacciones son varios derivados del ácido isopimárico con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the potential of isopimaric acid as an effective agent against various cancer types.

- Mechanism of Action : this compound functions as an ion channel regulator, impacting calcium homeostasis and oxidative phosphorylation pathways. It has been shown to inhibit the proliferation and metastasis of breast cancer cells, specifically in triple-negative breast cancer models (4 T1, MDA-MB-231, and MCF-7) .

- Case Study : In vitro and in vivo experiments demonstrated that this compound significantly reduced the growth rates of these cancer cells by interfering with the epithelial-mesenchymal transition (EMT) and Wnt signaling pathways .

Antibacterial Properties

This compound has demonstrated notable antibacterial effects, particularly against multidrug-resistant strains.

- Activity Against Resistant Strains : Extracted from Pinus nigra, this compound exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations ranging from 32 to 64 µg/mL .

- Research Findings : The compound was evaluated in combination with antibiotics but did not enhance their efficacy, indicating its potential as a standalone treatment option for resistant infections .

Antihypertensive and Hypocholesterolemic Effects

This compound has also been associated with cardiovascular health.

- Pharmacological Activities : It has been recognized for its antihypertensive and hypocholesterolemic properties, contributing to overall cardiovascular health by lowering blood pressure and cholesterol levels .

- Research Methodology : A selective LC-MS/MS approach was developed to quantify serum levels of this compound in rat models, facilitating further pharmacokinetic studies to understand its in vivo effects .

Plant Growth Promotion

Emerging research indicates that this compound can positively influence plant growth.

- Effects on Rice Seedlings : this compound promoted growth in Oryza sativa (rice) seedlings by modulating phytohormone levels. It altered the correlation between root weight and growth-related hormones, suggesting a mechanism for enhancing plant development .

- Significance : This application opens avenues for using this compound in agricultural practices to improve crop yields through natural growth regulators.

Neuroprotective Effects

This compound shows promise in neuropharmacology.

- Anti-Epileptic Mechanism : Studies indicate that this compound can inhibit oxidative stress and inflammation in microglial cells, which are pivotal in neurological conditions. It enhances the expression of antioxidant enzymes while suppressing inflammatory cytokines .

- Potential Applications : These findings suggest that this compound could be explored as a therapeutic agent for neurodegenerative diseases and epilepsy management.

Data Summary Table

Mecanismo De Acción

El ácido isopimárico ejerce sus efectos principalmente actuando sobre los canales de potasio activados por calcio de gran conductancia (canales BK). Mejora la sensibilidad al calcio y al voltaje de la subunidad alfa de estos canales sin afectar su conductancia . Esta interacción conduce a un aumento del flujo de potasio, hiperpolarizando el potencial de membrana en reposo y reduciendo la excitabilidad celular . Además, se ha demostrado que el ácido isopimárico inhibe el estrés oxidativo y la inflamación en las células microgliales, contribuyendo a sus efectos antiepilépticos .

Comparación Con Compuestos Similares

El ácido isopimárico es similar a otros ácidos de resina como el ácido pimárico y el ácido sandaracopimárico . es único en su capacidad de actuar como un potente abridor de canales de potasio activados por calcio de gran conductancia . Esta propiedad lo distingue de otros ácidos de resina, que pueden no tener el mismo nivel de actividad sobre estos canales iónicos.

Compuestos similares incluyen:

Ácido pimárico: Otro ácido de resina con actividades biológicas similares pero características estructurales diferentes.

Ácido sandaracopimárico: Un ácido de resina con propiedades comparables pero menos estudiado en términos de sus efectos sobre los canales iónicos.

La capacidad única del ácido isopimárico para modular los canales iónicos lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.

Actividad Biológica

Isopimaric acid (IPA) is a naturally occurring abietane diterpene predominantly found in various coniferous species, particularly in the genus Pinus. This compound has garnered attention due to its diverse biological activities, including antibacterial, anticancer, antihypertensive, and hypocholesterolemic effects. This article synthesizes recent research findings on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Pharmacological Properties

This compound exhibits a wide range of pharmacological activities:

- Antibacterial Activity : IPA has shown effectiveness against multidrug-resistant (MDR) strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). Studies report minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, which indicates its potential as an antimicrobial agent in treating resistant bacterial infections .

- Anticancer Effects : Research indicates that IPA may inhibit cancer cell proliferation and metastasis. It acts as an ion channel regulator, influencing calcium signaling pathways crucial for cellular growth and differentiation .

- Antihypertensive and Hypocholesterolemic Activities : IPA has been investigated for its role in lowering blood pressure and cholesterol levels, which could contribute to cardiovascular health .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Ion Channel Regulation : IPA has been identified as an ion channel regulator that modulates calcium influx in cells. This regulation is vital for various cellular functions, including muscle contraction and neurotransmitter release .

- Impact on Gene Expression : In plant studies, IPA has been shown to influence the expression of genes related to defense responses. For example, it significantly reduced the expression of resistance-related genes in rice seedlings, suggesting a potential role in plant growth regulation by modulating stress responses .

- Pharmacokinetics : A pharmacokinetic study demonstrated that IPA undergoes secondary absorption when administered orally. The absolute bioavailability was measured at approximately 11.9% to 17.5% for different doses, indicating that the compound's absorption dynamics are complex and warrant further investigation .

Table 1: Summary of Biological Activities of this compound

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound extracted from Pinus nigra demonstrated significant activity against MDR strains. The research highlighted IPA's potential as a natural alternative to synthetic antibiotics in combating resistant bacterial infections .

Case Study: Cancer Cell Proliferation

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by affecting ion channel activity and calcium signaling pathways. This suggests a promising avenue for developing new anticancer therapies based on natural compounds like IPA .

4. Conclusion

This compound presents a compelling profile of biological activity with significant implications for pharmacological applications. Its antibacterial properties against resistant strains, coupled with anticancer potential and effects on cardiovascular health, position it as a valuable compound for further research and development. Future studies should focus on elucidating the precise mechanisms underlying its actions and exploring its therapeutic potential in clinical settings.

Propiedades

IUPAC Name |

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,7,15-16H,1,6,8-13H2,2-4H3,(H,21,22)/t15-,16+,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYATHGRPJZBNA-KRFUXDQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022233 | |

| Record name | Isopimaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isopimaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5835-26-7 | |

| Record name | Isopimaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5835-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopimaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005835267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopimaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPIMARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E37K85HHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopimaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162 - 164 °C | |

| Record name | Isopimaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of isopimaric acid?

A1: this compound has a molecular formula of C20H30O2 and a molecular weight of 302.45 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including UV-vis, FT-IR, MS, 1H NMR, and 13C NMR. [, , , ]

Q3: How stable is this compound under different conditions?

A3: this compound is relatively stable in acetic acid but undergoes significant isomerization when treated with stronger acids like HCl or H2SO4 at refluxing temperatures. The rate of isomerization increases with higher initial concentrations and longer treatment times. []

Q4: What happens to this compound when exposed to high temperatures?

A4: When heated to temperatures between 250-270°C under nitrogen, this compound undergoes thermal isomerization, primarily forming 8,15-isopimaric acid and sandaracopimaric acid. This isomerization rate is faster at higher temperatures and with longer treatment times. []

Q5: How does this compound interact with biological targets?

A5: this compound acts as a modulator of ion channels, specifically large-conductance calcium-activated potassium channels (BK channels). It has been shown to increase the sensitivity of these channels to calcium ions (Ca2+) and shift their voltage dependence towards hyperpolarization. [, , ] This interaction appears to occur through binding to the alpha subunit of the BK channel. []

Q6: What are the downstream effects of this compound's interaction with BK channels?

A6: By modulating BK channel activity, this compound can reduce cellular excitability. In cardiomyocytes, this effect manifests as shortened action potential duration and reduced spontaneous beating frequency. [, ] In neuronal cells, this compound also reduces excitability, potentially contributing to its analgesic properties. []

Q7: What is the role of this compound in foam cell formation and atherosclerosis?

A7: this compound has demonstrated the ability to inhibit the formation of macrophage-derived foam cells, a critical early event in atherosclerosis development. This effect is mediated by promoting cholesterol efflux from macrophages, primarily through the PPARγ-LXRα-ABCA1 pathway. []

Q8: How does the structure of this compound influence its biological activity?

A9: Minor structural modifications to this compound can significantly impact its activity. For instance, while this compound activates BK channels, its structural isomer, abietic acid, shows no such effect. [] This highlights the importance of specific structural features for target interaction and activity.

Q9: What is the bioavailability of this compound following oral administration?

A10: this compound exhibits secondary absorption after oral administration, with absolute bioavailability values of 11.9% and 17.5% for doses of 50 mg/kg and 100 mg/kg, respectively, in rats. []

Q10: What are the potential applications of this compound based on its biological activities?

A10: this compound's diverse biological activities suggest potential applications in several areas:

- Antibacterial agent: Its activity against MRSA and other bacterial strains warrants further investigation for potential use in treating bacterial infections. [, ]

- Anti-atherosclerotic agent: Its ability to inhibit foam cell formation and promote cholesterol efflux makes it a promising candidate for developing new therapies for atherosclerosis. []

- Analgesic agent: Its modulation of BK channels and potential interaction with the endocannabinoid system suggests possible applications in pain management. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.